Reduced Desmethyl Impurity (EBFCI) in the Improved Anacetrapib Intermediate Process
The one‑pot boronation–coupling process disclosed in EP2468735A1 yields (4′-fluoro-5′-isopropyl-2′-methoxy-4-trifluoromethyl-biphenyl-2-yl)methanol that is substantially free of the desmethyl congener, 5′-ethyl-4′-fluoro-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl)methanol (EBFCI). In the prior‑art two‑step process, EBFCI was detected at approximately 3 % [1]. The improved process reduces this impurity below the limit of detection by routine HPLC, directly translating to higher‑purity anacetrapib [1].
| Evidence Dimension | Level of desmethyl analog impurity (EBFCI) in isolated intermediate |
|---|---|
| Target Compound Data | EBFCI not detected (below HPLC reporting limit) in the product obtained by the one‑pot process |
| Comparator Or Baseline | Prior‑art two‑step process: EBFCI present at ~3 % |
| Quantified Difference | ≥ 3 percentage‑point reduction in the critical desmethyl impurity; enables pharmaceutical‑grade anacetrapib without additional purification [1] |
| Conditions | Reaction monitored by ¹H NMR and HPLC; comparative impurity profiling performed on intermediates isolated by both the one‑pot and conventional two‑step routes (Patent EP2468735A1, Example Step 5) |
Why This Matters
Procuring intermediate material manufactured by the improved route directly lowers downstream purification costs and regulatory risk, because the desmethyl impurity is notoriously difficult to remove once carried into the final API [1].
- [1] Lek Pharmaceuticals d.d. Synthesis of intermediates for preparing anacetrapib and derivatives thereof. European Patent EP2468735A1, published 2012-06-27, paragraphs [0138]–[0146] and claims 12–22. View Source
